molecular formula C21H30N4O3 B5548570 (1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol

(1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol

Cat. No.: B5548570
M. Wt: 386.5 g/mol
InChI Key: TYPHWSNBWWKNMR-MOPGFXCFSA-N
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Description

(1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[35]nonan-1-ol is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, including the formation of the spirocyclic core, the introduction of the aminoethoxy group, and the attachment of the pyrazolylmethyl moiety. Common reagents used in these steps include various protecting groups, reducing agents, and catalysts to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes, receptors, or other proteins.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure could impart desirable properties to the materials or reactions it is involved in.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol likely involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol include other spirocyclic compounds, pyrazole derivatives, and aminoethoxy-containing molecules.

Uniqueness

What sets this compound apart is its unique combination of structural features. The spirocyclic core, the pyrazole moiety, and the aminoethoxy group all contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-27-17-4-2-15(3-5-17)20-16(13-23-24-20)14-25-9-6-21(7-10-25)18(26)12-19(21)28-11-8-22/h2-5,13,18-19,26H,6-12,14,22H2,1H3,(H,23,24)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPHWSNBWWKNMR-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)CN3CCC4(CC3)C(CC4OCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)CN3CCC4(CC3)[C@@H](C[C@@H]4OCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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